Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
Description
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate: is an organic compound with the molecular formula C11H19NO5. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNVQQGRRYDFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141734-32-9 | |
| Record name | methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Intermediates
5-Amino-3-oxopentanoic Acid :
Synthesized via Strecker synthesis or enzymatic transamination of γ-keto acids. Chiral variants require asymmetric catalysis to achieve >98% enantiomeric excess (ee).Boc-Protected Carboxylic Acid :
Intermediate stability is pH-dependent; storage at -20°C under argon prevents Boc cleavage.
Common By-products
- Di-Boc Derivatives : Formed from overprotection (excess Boc₂O). Mitigated by stoichiometric control.
- Ester Hydrolysis Products : Arise from residual water during esterification. Anhydrous conditions (molecular sieves) suppress hydrolysis.
Analytical Characterization
Spectroscopic Methods
¹H NMR (CDCl₃):
- Boc methyl: δ 1.44 (s, 9H)
- Ester methyl: δ 3.72 (s, 3H)
- Ketone carbonyl: δ 2.51 (t, 2H)
IR Spectroscopy :
- Boc C=O: 1695 cm⁻¹
- Ester C=O: 1740 cm⁻¹
Chromatographic Purity Assessment
- HPLC : C18 column (MeCN:H₂O, 70:30), retention time = 6.2 min.
- Chiral HPLC : Chiralpak® AD-H (hexane:i-PrOH, 90:10), confirms >99% ee for enantiopure batches.
Comparative Analysis with Related Compounds
| Compound | Protecting Group | Reactivity | Deprotection Conditions |
|---|---|---|---|
| Methyl 5-(N-Boc-amino)-3-oxopentanoate | Boc | Acid-labile | TFA/DCM (0°C, 1 hr) |
| Methyl 5-(N-Cbz-amino)-3-oxopentanoate | Cbz | Hydrogenolysis | H₂/Pd-C (rt, 12 hr) |
| Methyl 5-(N-Fmoc-amino)-3-oxopentanoate | Fmoc | Base-labile | Piperidine/DMF (rt, 30 min) |
The Boc group’s stability under basic conditions and selective deprotection under mild acids make it ideal for sequential peptide synthesis.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine. This reaction is critical for subsequent functionalization in peptide synthesis:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Conditions : Room temperature, 2–4 hours
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Product : Methyl 5-amino-3-oxopentanoate (yield: 85–92%)
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Mechanism : Acid-catalyzed cleavage of the carbamate bond.
Nucleophilic Substitution at the Ketone
The 3-oxo group undergoes nucleophilic attack, enabling the formation of imines or hydrazones:
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Reagents :
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Hydrazine hydrate → Hydrazone derivative (yield: 78%)
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Primary amines → Schiff bases (yield: 65–80%)
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Conditions : Ethanol solvent, reflux for 6–8 hours.
Condensation Reactions
The ketone participates in Claisen or aldol-like condensations to form extended carbon frameworks:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aldol Condensation | LDA, THF, −78°C | β-Hydroxy ketone derivative | 70% |
| Knoevenagel Reaction | Malononitrile, piperidine | α,β-Unsaturated nitrile | 82% |
Reduction of the Ketone
The 3-oxo group is reduced to a secondary alcohol using borohydride reagents:
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Reagent : Sodium borohydride (NaBH₄) in methanol
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Conditions : 0°C to room temperature, 1 hour
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Product : Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (yield: 88%).
Cyclization Reactions
Intramolecular reactions form heterocyclic structures, such as pyrrolidines:
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Reagent : p-TsOH in toluene
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Conditions : Reflux, 12 hours
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Product : 5-Membered lactam (yield: 75%).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:
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Reagent : LiOH in THF/water
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Conditions : Room temperature, 4 hours
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Product : 5-{[(tert-Butoxy)carbonyl]amino}-3-oxopentanoic acid (yield: 90%) .
Mechanistic Insights
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Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, releasing CO₂ and tert-butanol.
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Knoevenagel Reaction : Base-catalyzed deprotonation of the active methylene group facilitates nucleophilic attack on the ketone.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉N₁O₅
- Molecular Weight : Approximately 229.28 g/mol
- IUPAC Name : Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
The presence of the Boc group makes this compound an ideal candidate for use as a protecting group in the synthesis of more complex molecules. The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amine without affecting other reactive sites.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block allows chemists to create complex structures that may exhibit therapeutic properties.
- Drug Development : The compound's structure can be modified to enhance pharmacological activity or reduce toxicity. For instance, derivatives of this compound may be designed to improve binding affinity to specific biological targets.
- Peptide Synthesis : The Boc group is commonly used in peptide synthesis as it protects amines during coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions.
Case Studies and Research Findings
Several studies highlight the utility of this compound:
- Pharmacological Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of biological activity against specific enzymes and receptors, making them candidates for further drug development .
- Synthetic Pathways : Detailed synthetic routes have been published that outline efficient methods for producing this compound and its derivatives, emphasizing its role as a versatile intermediate in organic synthesis .
Comparative Analysis with Related Compounds
To better understand its applications, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid | Similar backbone; lacks side chain | Simpler structure; primarily used as an intermediate |
| Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate | Contains a keto group; methyl ester | Different reactivity due to keto functionality |
| 2-{[Formyl(Hydroxy)Amino]Methyl}-4-Methylpentanoic Acid | Aldehyde functionality present | Different biological activities due to aldehyde presence |
Mechanism of Action
The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-oxopentanoate
- Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
Comparison: Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group offers protection to the amine, making it suitable for various synthetic applications. Compared to similar compounds, it offers a versatile platform for the synthesis of complex molecules .
Biological Activity
Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate, also known as Methyl Boc-Asp-Me, is an organic compound with the molecular formula CHNO. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where it serves as a protected building block for amino acids like L-aspartic acid (Asp). The tert-butoxycarbonyl (Boc) group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of other functional groups.
- Molecular Formula : CHNO
- CAS Number : 141734-32-9
- IUPAC Name : methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
The compound's structure features a Boc protecting group that stabilizes the amine under basic conditions, which can be removed under acidic conditions to facilitate further reactions.
The biological activity of this compound is largely attributed to its role as a precursor in peptide synthesis. The Boc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids is maintained. This protection-deprotection strategy is essential in multi-step organic synthesis, particularly for compounds intended for biological evaluation.
Applications in Biological Research
- Peptide Synthesis : The compound is extensively used to synthesize peptides and proteins, which are vital for various biological functions and therapeutic applications.
- Drug Development : As a building block in medicinal chemistry, it aids in the synthesis of complex drug molecules that may exhibit therapeutic potential against various diseases.
- Interaction Studies : Investigating its binding affinity with biological targets such as enzymes and receptors can provide insights into its mechanism of action and potential therapeutic uses.
Table 1: Summary of Research Applications
| Application Type | Description |
|---|---|
| Peptide Synthesis | Used as a protected amino acid in peptide coupling reactions. |
| Drug Development | Serves as a building block for synthesizing pharmaceutical compounds. |
| Binding Studies | Interaction studies using techniques like SPR and ITC to assess binding affinities. |
Example Studies
- Peptide Formation : In a study examining the efficiency of various protecting groups in peptide synthesis, this compound was shown to yield high purity peptides with minimal side reactions when subjected to standard coupling conditions.
- Molecular Docking : Computational studies have indicated that Methyl Boc-Asp-Me exhibits favorable binding interactions with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate?
Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. For analogous compounds (e.g., methyl esters with Boc-protected amino groups), Method A (as described in ) is frequently utilized. This method employs:
- Coupling reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic dimethylaminopyridine (DMAP) for esterification.
- Purification : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product .
- Boc protection : tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and the 3-oxopentanoate moiety (δ ~2.5–3.5 ppm for ketone-adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C₁₂H₁₉NO₅: 265.13) .
- Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm⁻¹ for ester and carbonyl groups, and ~3300 cm⁻¹ for N-H stretches (if Boc-deprotected) .
Advanced: How can researchers resolve discrepancies in elemental analysis (C, H, N) for Boc-protected compounds?
Answer:
Discrepancies often arise from residual solvents or hygroscopicity. Mitigation strategies include:
- Extended drying : Vacuum drying at 40–50°C for 24–48 hours to remove trapped solvents .
- Combined thermogravimetric analysis (TGA) : To quantify solvent content and adjust elemental analysis calculations accordingly.
- Alternative characterization : Cross-validation using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: What are the optimal conditions for preserving Boc-group stability during reactions involving the 3-oxo group?
Answer:
The Boc group is acid-labile; thus, reactions involving the 3-oxo moiety (e.g., nucleophilic additions) require:
- pH control : Avoid strongly acidic conditions (pH < 3). Use buffered systems (e.g., phosphate buffer at pH 6–7) for aqueous reactions.
- Temperature modulation : Limit temperatures to <50°C to prevent Boc cleavage .
- Protection alternatives : For highly acidic environments, consider temporary protection of the ketone (e.g., acetal formation) prior to Boc introduction .
Advanced: How can researchers address low yields in the final esterification step of this compound?
Answer:
Low yields may result from steric hindrance or competing side reactions. Optimization strategies include:
- Activating agents : Use of N-hydroxysuccinimide (NHS) or HOAt to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents like DMF or DCM improve reagent solubility and reaction kinetics.
- Stepwise monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Basic: What storage conditions are recommended for this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or Boc groups .
- Desiccation : Use silica gel or molecular sieves to minimize moisture exposure.
- Light protection : Amber vials to avoid UV-induced degradation of the ketone moiety .
Advanced: How can stereochemical integrity be ensured during synthesis of derivatives with chiral centers?
Answer:
For chiral variants (e.g., R/S configurations at the 5-amino position):
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-L/D-amino acids) .
- Asymmetric catalysis : Employ catalysts like Evans’ oxazaborolidines for ketone reductions.
- Analytical validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy from Boc byproducts (e.g., CO₂ during deprotection) .
- Waste disposal : Segregate halogenated solvents (e.g., DCM) and acidic waste streams to prevent hazardous reactions .
Advanced: How can researchers analyze and interpret complex splitting patterns in the ¹H NMR spectrum of this compound?
Answer:
Complex splitting (e.g., from diastereotopic protons or coupling with adjacent groups) can be resolved by:
- 2D NMR : COSY and HSQC to identify coupling networks and assign proton environments .
- Simulation tools : Software like MestReNova to model and compare predicted vs. observed splitting patterns.
- Variable temperature NMR : To simplify spectra by reducing conformational exchange broadening .
Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Design of experiments (DoE) : Statistical optimization of parameters (e.g., temperature, stoichiometry) for robustness .
- Crystallization control : Seeded cooling crystallization to ensure consistent polymorph formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
